A Comprehensive Technical Guide to the Chemical Properties of Boc-Orn-OH
A Comprehensive Technical Guide to the Chemical Properties of Boc-Orn-OH
For Researchers, Scientists, and Drug Development Professionals
N-α-tert-butyloxycarbonyl-L-ornithine, commonly abbreviated as Boc-Orn-OH, is a pivotal derivative of the non-proteinogenic amino acid L-ornithine.[1][2] Its strategic use of the acid-labile tert-butyloxycarbonyl (Boc) protecting group on the α-amino function makes it an indispensable building block in synthetic peptide chemistry, particularly in solid-phase peptide synthesis (SPPS).[1][3] This guide provides an in-depth examination of its chemical properties, experimental protocols, and its role in broader biochemical pathways.
Core Chemical and Physical Properties
Boc-Orn-OH is a white crystalline powder.[1] The presence of the Boc group modifies the solubility and reactivity of the parent ornithine molecule, allowing for its controlled incorporation into growing peptide chains.[1]
| Property | Value | References |
| Molecular Formula | C₁₀H₂₀N₂O₄ | [1][3][4] |
| Molecular Weight | 232.28 g/mol | [1][3][4] |
| Appearance | White crystalline powder | [1] |
| Optical Rotation ([α]D) | +24.0° ± 2.0° (c=1 in methanol) | [1][3] |
| Stereochemistry | S-configuration | [1] |
| CAS Number | 21887-64-9 | [3] |
| Solubility | Soluble in organic solvents such as methanol, acetonitrile, Chloroform, Dichloromethane (B109758), Ethyl Acetate, and DMSO.[1][2] | [1][2] |
Detailed Chemical Characteristics
Structure and Stereochemistry
Boc-Orn-OH possesses the S-configuration at the alpha-carbon, consistent with its L-ornithine precursor.[1] The key structural feature is the tert-butyloxycarbonyl (Boc) group attached to the α-amino group (Nα), while the terminal δ-amino group (Nδ) of the side chain remains unprotected and available for subsequent chemical modification if desired. This differential protection is fundamental to its utility in peptide synthesis.
Reactivity and Chemical Reactions
The chemical behavior of Boc-Orn-OH is dominated by the Boc protecting group and the carboxylic acid function.
-
Deprotection: The Nα-Boc group is stable to most nucleophiles and bases but is readily cleaved under anhydrous acidic conditions.[1][5] This is typically achieved using reagents like trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.[1][6] The mechanism involves protonation of the Boc group, leading to the formation of a stable tert-butyl cation and carbamic acid, which subsequently decarboxylates to release the free amine.[6]
-
Peptide Coupling: The carboxylic acid moiety of Boc-Orn-OH is activated to facilitate the formation of a peptide bond with the free N-terminal amine of a growing peptide chain. Standard coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC), 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU), or HATU are commonly employed for this purpose.[1][7]
-
Hydrolysis: Under specific conditions, the compound can be hydrolyzed to regenerate L-ornithine.[1]
Experimental Protocols
Synthesis of Boc-Orn-OH
The standard method for synthesizing Boc-Orn-OH involves the direct protection of the α-amino group of L-ornithine.
Protocol: Direct Boc Protection of L-Ornithine
-
Dissolution: Dissolve L-Ornithine in a suitable solvent system, often a mixture of an organic solvent like dichloromethane or tetrahydrofuran (B95107) and an aqueous basic solution.[1]
-
Base Addition: Add a base, such as triethylamine (B128534) or sodium bicarbonate, to deprotonate the amino group, enhancing its nucleophilicity.[1]
-
Reagent Addition: Slowly add di-tert-butyl dicarbonate (B1257347) (Boc₂O), the protecting reagent, to the solution. The reaction proceeds via a nucleophilic acyl substitution where the α-amino group attacks a carbonyl carbon of the anhydride.[1][6]
-
Reaction: Stir the mixture at room temperature for a specified period, typically several hours, until the reaction is complete (monitored by TLC or HPLC).
-
Work-up and Purification: Following the reaction, perform an aqueous work-up to remove unreacted reagents and byproducts. The product, Boc-Orn-OH, is then typically purified by recrystallization or chromatography.
Boc Solid-Phase Peptide Synthesis (SPPS)
Boc-Orn-OH is a standard reagent in the Boc/Bzl protection scheme for SPPS.[8] This strategy uses an acid-labile Boc group for temporary Nα-protection and more stable, benzyl-based groups for side-chain protection.[8]
Protocol: Single Coupling Cycle in Boc-SPPS
-
Deprotection: The Nα-Boc group of the resin-bound amino acid is removed by treating the resin with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).[6]
-
Neutralization: The resulting TFA salt of the N-terminal amine must be neutralized to the free amine. This is achieved by washing the resin with a solution of a hindered base, typically diisopropylethylamine (DIEA) in DCM.[8]
-
Coupling: The incoming Boc-Orn-OH is pre-activated by dissolving it in DMF with a coupling agent (e.g., HBTU, HATU, or DIC/HOAt) and DIEA.[7] This activated solution is then added to the resin, and the mixture is agitated to allow the coupling reaction to proceed to completion.[7]
-
Washing: The resin is thoroughly washed with solvents like DMF and DCM to remove excess reagents and byproducts before proceeding to the next cycle.[8]
Analytical Characterization
The identity, purity, and stereochemical integrity of Boc-Orn-OH are confirmed using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is used to assess the chemical purity of the compound. Chiral HPLC can be employed to confirm the enantiomeric excess.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive structural confirmation of the molecule, showing characteristic signals for the Boc group, the ornithine backbone, and the side chain.[9]
Visualizations of Key Processes
Synthesis of Boc-Orn-OH
Caption: Reaction scheme for the synthesis of Boc-Orn-OH.
Boc-SPPS Workflow
References
- 1. Buy Boc-Orn-OH | 21887-64-9 [smolecule.com]
- 2. BOC-ORN-OH | 21887-64-9 [chemicalbook.com]
- 3. Boc-Orn-OH = 98 TLC 21887-64-9 [sigmaaldrich.com]
- 4. (2S)-5-amino-2-{[(tert-butoxy)carbonyl]amino}pentanoic acid | C10H20N2O4 | CID 7018784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
- 7. rsc.org [rsc.org]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]

